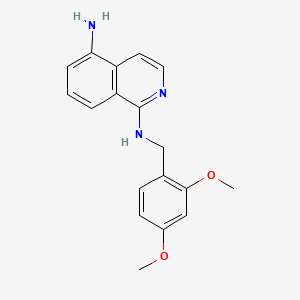

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine

Description

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine is a synthetic small molecule characterized by an isoquinoline core substituted at the 1- and 5-positions with amine groups. The N1-position is further modified with a 2,4-dimethoxybenzyl moiety, which introduces steric bulk and electron-donating methoxy groups. The dimethoxybenzyl group may enhance solubility and influence binding interactions compared to halogenated or alkylated analogs.

Properties

Molecular Formula |

C18H19N3O2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-N-[(2,4-dimethoxyphenyl)methyl]isoquinoline-1,5-diamine |

InChI |

InChI=1S/C18H19N3O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11,19H2,1-2H3,(H,20,21) |

InChI Key |

UAVNGUGOMHXWQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine typically involves the reaction of isoquinoline derivatives with 2,4-dimethoxybenzylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine:

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy substituents, which may improve solubility and π-π stacking interactions compared to the electron-withdrawing 4-chlorophenyl group in the purine-substituted isoquinoline analog .

- Steric Considerations : The bulky 2,4-dimethoxybenzyl group may reduce binding affinity to flat enzymatic pockets compared to smaller substituents (e.g., methyl in or dimethylpentane in ).

Physicochemical Properties (Hypothetical)

Research Findings and Implications

Biological Activity : Quinazoline derivatives like Compound 6 in act as substrate-competitive inhibitors, suggesting that the diamine motif in the target compound could similarly interact with enzyme active sites. The dimethoxybenzyl group may alter selectivity compared to pyrrolidinyl or purine substituents.

Synthetic Challenges : highlights reflux conditions and recrystallization steps for acridine derivatives, which may inform purification strategies for the target compound .

Biological Activity

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique isoquinoline structure, which consists of a benzene ring fused to a pyridine ring. The compound features a dimethoxybenzyl group attached to the nitrogen atom at the first position of the isoquinoline skeleton, along with two amine functional groups at the 1 and 5 positions. The presence of methoxy groups enhances solubility and reactivity, making it an interesting candidate for various chemical and biological applications.

Biological Activities

Research indicates that isoquinoline derivatives often exhibit a range of biological activities, including:

- Antibacterial properties : Isoquinoline compounds have been studied for their potential as antibacterial agents through mechanisms such as DNA gyrase inhibition .

- Anticancer effects : Some isoquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Anti-inflammatory activity : Certain compounds in this class have shown promise in reducing inflammation markers.

The specific biological activity of this compound requires further investigation to establish its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Condensation reactions : Utilizing appropriate precursors to form the isoquinoline structure.

- Functional group modifications : Introducing the dimethoxybenzyl group via alkylation or acylation reactions.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural characteristics with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylisoquinoline | Methyl group at position 2 | Simpler structure; less sterically hindered |

| 6-Methoxyisoquinoline | Methoxy group at position 6 | Potentially different reactivity due to substitution |

| N,N-Dimethylisoquinoline | Two methyl groups on nitrogen | Enhanced lipophilicity; varied biological activity |

| 3-Bromoisoquinoline | Bromine substituent at position 3 | Halogenated variant; different reactivity profiles |

This compound is unique due to its specific substitution pattern (dimethoxybenzyl group) and dual amine functionality that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.